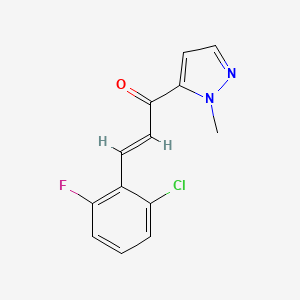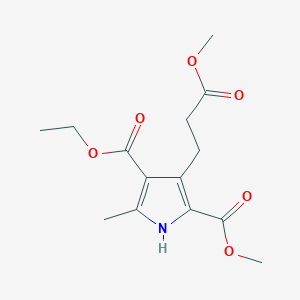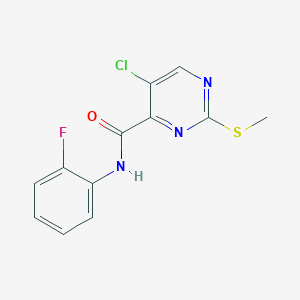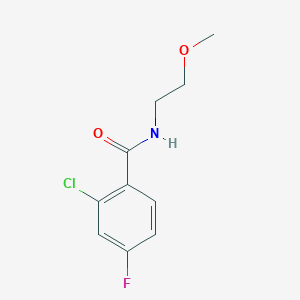
1,3-benzodioxol-5-yl 4-morpholinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-benzodioxol-5-yl 4-morpholinecarboxylate” is an organic compound with the linear formula C12H13NO4 . It is also known as “4-(1,3-Benzodioxol-5-ylcarbonyl)morpholine” and is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular structure of “1,3-benzodioxol-5-yl 4-morpholinecarboxylate” is represented by the SMILES string O=C (C1=CC2=C (C=C1)OCO2)N3CCOCC3 .Applications De Recherche Scientifique
Anticancer Research
1,3-benzodioxol-5-yl 4-morpholinecarboxylate: has been explored for its potential in anticancer therapy. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . These studies aim to understand the structure-activity relationships and develop more potent anticancer agents.
Antidiabetic Potential
Studies have investigated novel benzodioxol derivatives for their antidiabetic properties. Compounds related to 1,3-benzodioxol-5-yl 4-morpholinecarboxylate have shown potent α-amylase inhibition, suggesting their potential as antidiabetic agents . These findings are significant for the development of new treatments for diabetes.
Pharmacological Applications
In pharmacology, the compound’s derivatives have been assessed for their safety and efficacy in various models. The focus is on identifying compounds with minimal cytotoxicity to normal cells while retaining therapeutic effects . This research is crucial for ensuring the safety of potential new drugs.
Materials Science
The compound’s derivatives are also being explored in materials science. Their unique chemical structure could contribute to the development of new materials with specific properties, such as enhanced stability or reactivity .
Environmental Science
In environmental science, the focus is on the compound’s impact on ecosystems and its potential use in environmental remediation. Research is ongoing to understand how derivatives of 1,3-benzodioxol-5-yl 4-morpholinecarboxylate interact with environmental factors .
Biological Research
This compound is used in biological research to study cell signaling pathways and molecular interactions. Its derivatives can serve as probes or inhibitors to understand biological processes at the molecular level .
Orientations Futures
The future directions for “1,3-benzodioxol-5-yl 4-morpholinecarboxylate” and similar compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of such molecules . This could potentially lead to the development of new therapeutic agents.
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-12(13-3-5-15-6-4-13)18-9-1-2-10-11(7-9)17-8-16-10/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRWHUGCOLVMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-yl morpholine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(3,3-dimethylbutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5489916.png)

![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489924.png)

![N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5489932.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide](/img/structure/B5489933.png)


![(3aR*,7aS*)-2-{2-[(5-chloropyrimidin-2-yl)oxy]hex-5-en-1-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5489960.png)
![methyl 2-{[2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5489965.png)
![3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B5489972.png)
![4-benzyl-3-ethyl-1-[(5-methylpyrazin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5489979.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B5490006.png)